molecular formula C16H16N2O4 B1448751 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid CAS No. 1881328-42-2

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

Cat. No. B1448751
CAS RN: 1881328-42-2
M. Wt: 300.31 g/mol
InChI Key: KOMPMHRRFCMZBI-UHFFFAOYSA-N
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Description

This compound, also known as 3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid, has a CAS Number of 1881328-42-2 . It has a molecular weight of 300.31 and its IUPAC name is 3-(5-((((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.31 . It is recommended to be stored at room temperature .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

This compound is utilized in medicinal chemistry for the design and synthesis of new drugs. Its structure, featuring a pyridine ring and a propanoic acid moiety, makes it a valuable intermediate for constructing molecules with potential therapeutic effects. It can be incorporated into larger, more complex molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity for treating diseases .

Biotechnology: Enzyme Inhibition Studies

In biotechnology research, this compound serves as a tool for studying enzyme inhibition. The benzyloxy carbonyl group can act as a protecting group, which can be removed enzymatically, allowing researchers to investigate the specificity and kinetics of enzymes involved in deprotection reactions. This is crucial for understanding enzyme mechanisms and designing inhibitors that could be used to control metabolic pathways .

Pharmacology: Pharmacokinetic Modulation

Pharmacologists explore the use of this compound to modify the pharmacokinetic properties of drug candidates. By attaching or detaching specific functional groups, researchers can alter how a drug is absorbed, distributed, metabolized, and excreted in the body. This compound’s modifiable structure aids in optimizing drug candidates for better efficacy and reduced side effects .

Organic Synthesis: Building Block for Complex Molecules

Organic chemists employ this compound as a building block for synthesizing complex organic molecules. Its reactive sites allow for various chemical transformations, making it a versatile starting material for constructing diverse molecular architectures. This is particularly useful in synthesizing natural product analogs and novel polymers .

Chemical Research: Material Precursor

In chemical research, this compound is investigated as a precursor for advanced materials. Its molecular structure can be incorporated into polymers or small molecules that form part of materials with unique properties, such as conductivity, fluorescence, or biocompatibility. This has implications for developing new materials for electronics, imaging, or tissue engineering applications .

Material Science: Functionalization of Surfaces

Material scientists study the use of this compound for the functionalization of surfaces. By attaching it to surfaces, they can impart new properties to materials, such as increased hydrophilicity or the ability to bind specific biomolecules. This is important for creating specialized coatings and interfaces for sensors, catalysts, or biomedical devices .

properties

IUPAC Name

3-[5-(phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)7-6-13-8-14(10-17-9-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMPMHRRFCMZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid
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3-(5-(((Benzyloxy)carbonyl)amino)pyridin-3-yl)propanoic acid

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